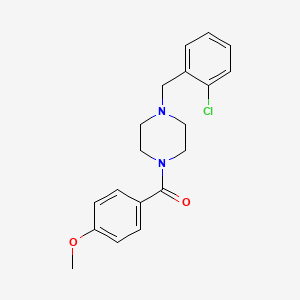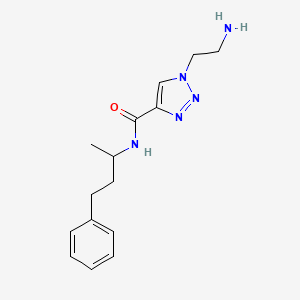![molecular formula C18H20N2O3S B5593077 N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological and potential drug industries . The compound you’re asking about seems to be a type of benzamide, with additional functional groups attached to the benzene ring.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. For example, a similar compound, N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide, has been analyzed using these methods .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzamides, for instance, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, and more .Wissenschaftliche Forschungsanwendungen
Structural Studies and Synthesis Methodologies
Structural Insights and Derivative Synthesis : Research on derivatives of 4-aminoantipyrine, which shares a functional resemblance to the amino and amide groups present in N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio}benzamide, has shown the synthesis of new compounds with potential antibacterial activity. These studies provide valuable insights into the structural aspects and synthetic pathways that could be applicable to the synthesis and application of N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio}benzamide derivatives (Cunha et al., 2005).
Polymerization Techniques : The controlled radical polymerization of acrylamide derivatives, which may include functional groups similar to those in N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio}benzamide, has been achieved using reversible addition-fragmentation chain transfer (RAFT) polymerization. This method facilitates the synthesis of polymers with controlled molecular weight and low polydispersity, which is crucial for developing materials with specific properties (Mori, Sutoh, & Endo, 2005).
Antioxidant Activity and Structural Analysis : The study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide highlighted its antioxidant properties and provided detailed structural analysis through X-ray diffraction and DFT calculations. Understanding the molecular geometry, electronic properties, and antioxidant mechanisms of such compounds can inform the design and application of N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio}benzamide in scientific research (Demir et al., 2015).
Potential Applications
Antimicrobial and Antioxidant Properties : A study on compounds isolated from endophytic Streptomyces, including benzamide derivatives, demonstrated antimicrobial and antioxidant activities. This suggests that N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio}benzamide could potentially be explored for its antimicrobial and antioxidant applications, contributing to its utility in medicinal chemistry and pharmacology (Yang et al., 2015).
Electrochemical Properties and Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamide derivatives, which are structurally related to N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio}benzamide, was studied to understand their potential antioxidant activity. These findings highlight the importance of electrochemical properties in evaluating the antioxidant capabilities of such compounds, which could be relevant for applications in material science and biochemistry (Jovanović et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(21)20(2)14-7-5-13(6-8-14)19-18(22)16-10-9-15(24-4)11-17(16)23-3/h5-11H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLQJJXSNBALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)
![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)
![3-fluoro-N'-[(5-iodo-2-furyl)methylene]benzohydrazide](/img/structure/B5593004.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)
![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)


![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
